N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(15-12-20-23(21-15)14-4-2-1-3-5-14)19-9-11-22-10-8-18-16(22)13-6-7-13/h1-5,8,10,12-13H,6-7,9,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAYPFWIGALIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Cyclopropane functionalization : Introduction of the cyclopropyl group via alkylation or cross-coupling reactions under inert atmospheres.
- Triazole formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core .
- Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-carboxylic acid and the imidazole-ethylamine intermediate.
- Key conditions : Solvents like DMF or THF, temperatures ranging from 0°C (for sensitive steps) to reflux, and purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of triazole formation and cyclopropane integrity .
- Infrared Spectroscopy (IR) : Verification of amide C=O stretching (~1650 cm⁻¹) and imidazole/triazole ring vibrations .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation and purity assessment.
- Elemental Analysis : Cross-checking calculated vs. experimental C, H, N percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole synthesis be addressed?
- Methodological Answer :
- Catalyst optimization : Use of Cu(I) catalysts (e.g., CuBr(PPh₃)₃) to favor 1,4-disubstituted triazoles over 1,5-isomers.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may enhance reaction selectivity .
- Precedent adjustments : demonstrates that switching from Pd/C to Raney nickel prevents undesired dehalogenation, highlighting catalyst choice as critical for regiochemical control .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS)?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR shifts with computational tools (DFT calculations) to confirm assignments.
- Impurity profiling : Use HPLC (C18 columns, acetonitrile/water gradients) to detect byproducts affecting HRMS or elemental analysis .
- Case study : reports discrepancies in elemental analysis due to hygroscopic intermediates; drying under high vacuum or using Karl Fischer titration can mitigate this .
Q. What methodological challenges arise in evaluating the compound’s biological activity?
- Methodological Answer :
- Target engagement assays : Use fluorescence polarization or SPR to quantify binding affinity to enzymes (e.g., cytochrome P450 isoforms) implicated in ’s analog studies .
- Cellular uptake issues : LogP calculations (via HPLC retention times) can predict permeability; modify substituents (e.g., adding polar groups) to improve bioavailability .
- Data normalization : Address variability in enzyme inhibition assays by including positive controls (e.g., ketoconazole for CYP3A4) and replicate experiments (n ≥ 3) .
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